![molecular formula C11H9F3N4 B12588964 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole CAS No. 633337-01-6](/img/structure/B12588964.png)
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the imidazole ring through a diazenyl linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a Stille coupling reaction, where a trifluoromethylated phenyl group is coupled with the imidazole ring .
-
Diazenyl Linkage Formation: : The diazenyl linkage is formed by reacting the trifluoromethylated phenyl group with a suitable diazonium salt under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the imidazole ring is oxidized to form imidazole N-oxides .
-
Reduction: : Reduction reactions can convert the diazenyl linkage to an amine group, resulting in the formation of 1-Methyl-2-{(4-(trifluoromethyl)phenyl)amino}-1H-imidazole .
-
Substitution: : The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under suitable conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 1-Methyl-2-{(4-(trifluoromethyl)phenyl)amino}-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
-
Biology: : It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases .
-
Industry: : It is used in the development of functional materials, such as dyes for solar cells and other optical applications .
Mécanisme D'action
The mechanism of action of 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound targets various enzymes and receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
-
Pathways Involved: : The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response. Its interaction with molecular targets can lead to the activation or inhibition of these pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
633337-01-6 |
|---|---|
Formule moléculaire |
C11H9F3N4 |
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
(1-methylimidazol-2-yl)-[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C11H9F3N4/c1-18-7-6-15-10(18)17-16-9-4-2-8(3-5-9)11(12,13)14/h2-7H,1H3 |
Clé InChI |
PRCPPOLTXUHDHV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1N=NC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)
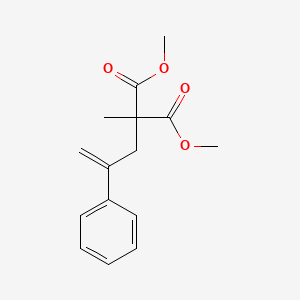
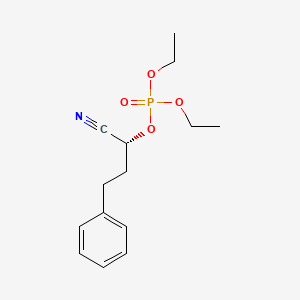
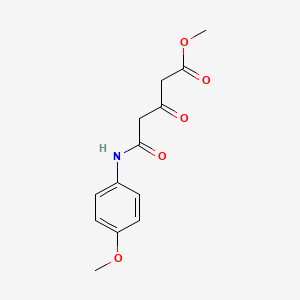
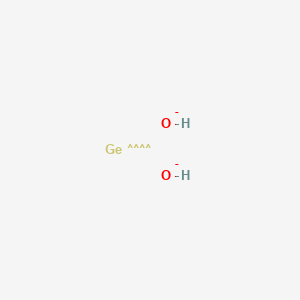
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)


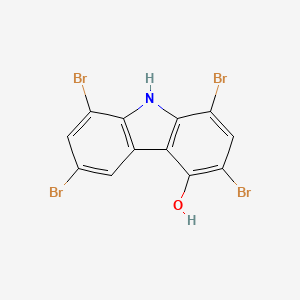
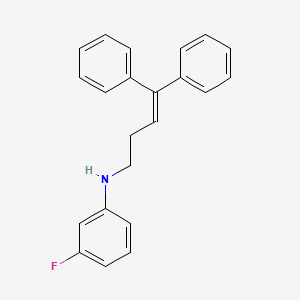
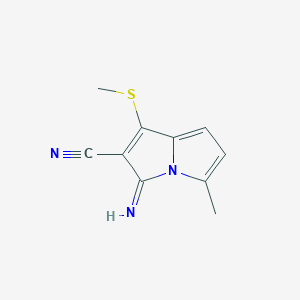

![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
